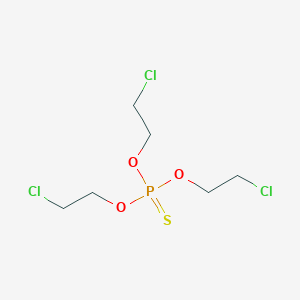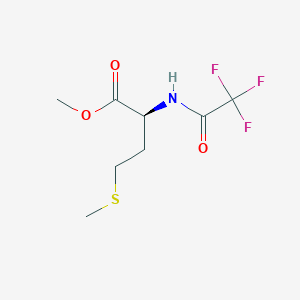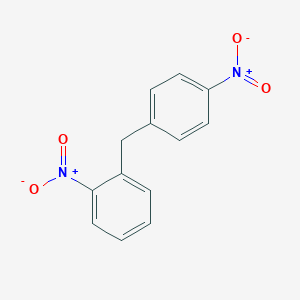
2,4'-Dinitrodiphenylmethane
描述
2,4’-Dinitrodiphenylmethane is an organic compound with the molecular formula C13H10N2O4 It is a derivative of diphenylmethane, where two nitro groups are substituted at the 2 and 4’ positions of the phenyl rings
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4’-Dinitrodiphenylmethane involves the Suzuki coupling reaction. In this method, 2-nitrobenzyl bromide and p-nitrophenylboronic acid are reacted in the presence of a palladium catalyst, such as (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, and a base like sodium carbonate. The reaction is carried out in a mixed solvent of toluene and water at 90°C for 3 hours under an inert atmosphere .
Another method involves the nitration of diphenylmethane. In this process, diphenylmethane is treated with a mixture of concentrated sulfuric acid and nitric acid at low temperatures (around -40°C). The reaction mixture is then poured into ice water to precipitate the product .
Industrial Production Methods
Industrial production methods for 2,4’-Dinitrodiphenylmethane typically involve large-scale nitration processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and impurities.
化学反应分析
Types of Reactions
2,4’-Dinitrodiphenylmethane undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions where the methylene bridge is oxidized to form carbonyl compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Reduction: 2,4’-Diaminodiphenylmethane.
Substitution: Various substituted diphenylmethane derivatives depending on the nucleophile used.
Oxidation: Benzophenone derivatives.
科学研究应用
2,4’-Dinitrodiphenylmethane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound and its derivatives have been investigated for their antimicrobial properties.
Medicine: Research is ongoing to explore the potential of 2,4’-Dinitrodiphenylmethane derivatives as therapeutic agents, particularly in the development of new antibiotics and antifungal drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of polymers and resins.
作用机制
The mechanism of action of 2,4’-Dinitrodiphenylmethane and its derivatives often involves the interaction with biological macromolecules such as proteins and nucleic acids. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. Additionally, the compound can generate reactive oxygen species, contributing to its cytotoxicity and antimicrobial activity .
相似化合物的比较
Similar Compounds
4-Nitrodiphenylmethane: A similar compound with a single nitro group at the 4 position.
2,2’-Dinitrodiphenylmethane: Another isomer with nitro groups at the 2 and 2’ positions.
Uniqueness
2,4’-Dinitrodiphenylmethane is unique due to the specific positioning of the nitro groups, which influences its reactivity and interaction with other molecules. This positioning allows for selective reactions and applications that are not possible with other isomers or similar compounds.
属性
IUPAC Name |
1-nitro-2-[(4-nitrophenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-14(17)12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15(18)19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLMICLDWFELRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


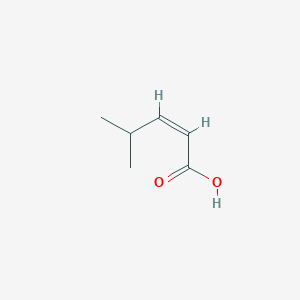
![Octadecanoic acid, compd. with 1,1'-iminobis[2-propanol] (1:1)](/img/structure/B156447.png)
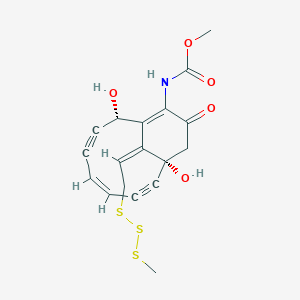

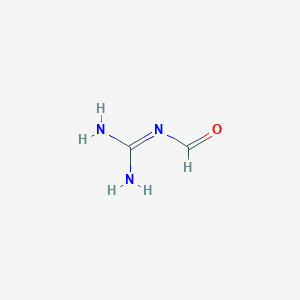
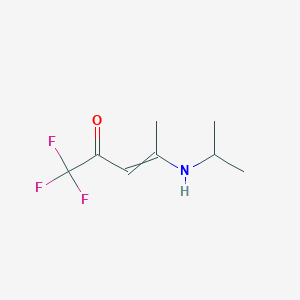
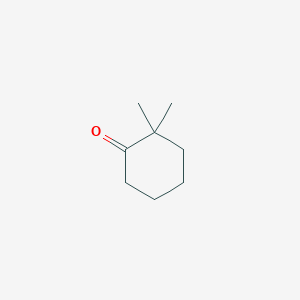
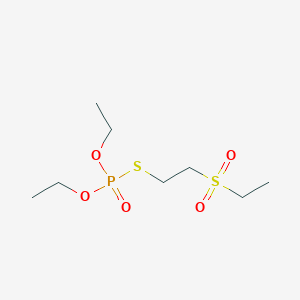
![(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol](/img/structure/B156463.png)
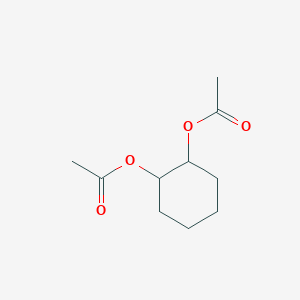
![1-[4-(2-Chlorophenoxy)phenyl]ethanone](/img/structure/B156471.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B156472.png)
